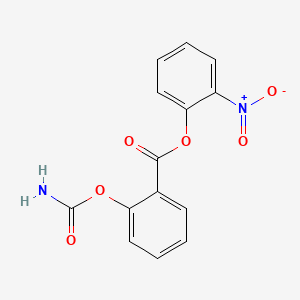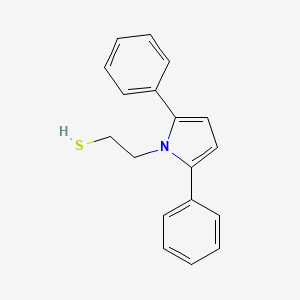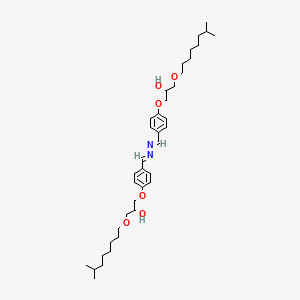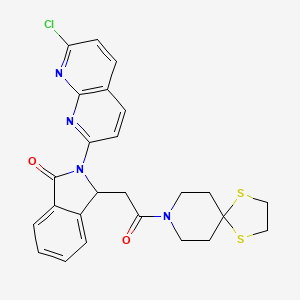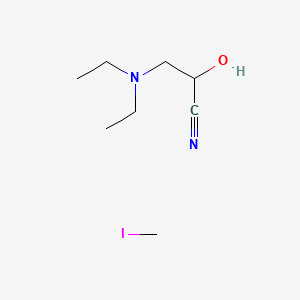
Lactonitrile, 3-(diethylamino)-, methyl iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylaminolactonitrile iodomethylate is a chemical compound known for its unique structure and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminolactonitrile iodomethylate typically involves the reaction of diethylaminolactonitrile with iodomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic substitution of the nitrile group by the iodomethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of diethylaminolactonitrile iodomethylate may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the product.
化学反应分析
Types of Reactions
Diethylaminolactonitrile iodomethylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of diethylaminolactonitrile iodomethylate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of diethylaminolactonitrile iodomethylate depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile oxides, while substitution reactions can produce a variety of substituted nitriles.
科学研究应用
Diethylaminolactonitrile iodomethylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of diethylaminolactonitrile iodomethylate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated by the formation of covalent bonds with target molecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
N,N-Dimethylthiobenzamide iodomethylate: Similar in structure and reactivity, used in nucleophilic substitution reactions.
Arylidene-indolinone derivatives: Known for their biological activities and potential as drug candidates.
Uniqueness
Diethylaminolactonitrile iodomethylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industry.
属性
CAS 编号 |
93115-66-3 |
|---|---|
分子式 |
C8H17IN2O |
分子量 |
284.14 g/mol |
IUPAC 名称 |
3-(diethylamino)-2-hydroxypropanenitrile;iodomethane |
InChI |
InChI=1S/C7H14N2O.CH3I/c1-3-9(4-2)6-7(10)5-8;1-2/h7,10H,3-4,6H2,1-2H3;1H3 |
InChI 键 |
ZJWLCYBMIPBZQR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(C#N)O.CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


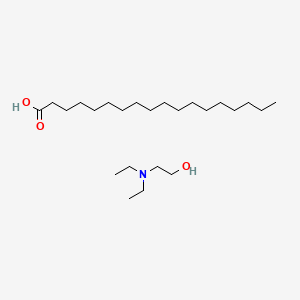
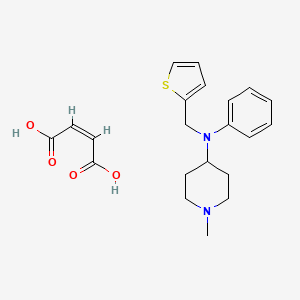
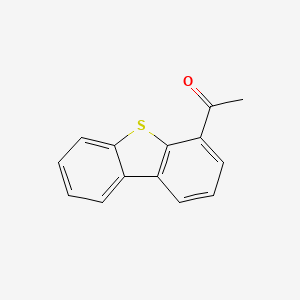
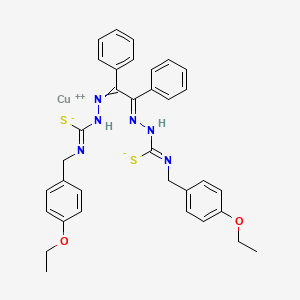
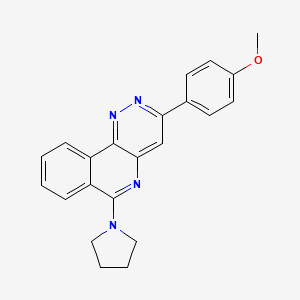
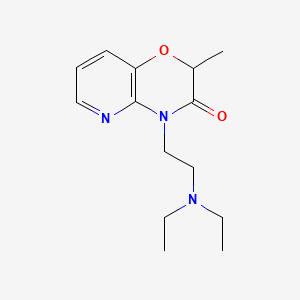
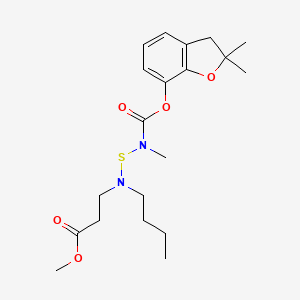
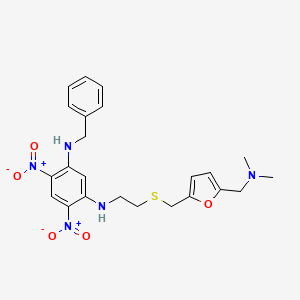
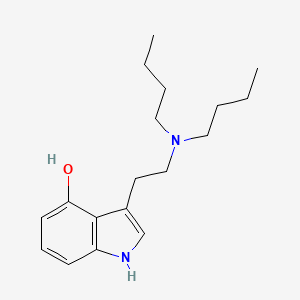
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
